molecular formula C12H9ClN4S B15227116 1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No.: B15227116
M. Wt: 276.75 g/mol
InChI Key: KFPNWENMYFDJSK-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves the reaction of 3-chloro-2-methylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired pyrazolopyrimidine . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .

Chemical Reactions Analysis

1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt signaling pathways involved in cell proliferation, inflammation, or microbial growth .

Comparison with Similar Compounds

1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol can be compared with other pyrazolopyrimidine derivatives, such as:

These comparisons highlight the unique properties of this compound, such as its thiol group, which can participate in specific chemical reactions and interactions with biological targets .

Properties

Molecular Formula

C12H9ClN4S

Molecular Weight

276.75 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione

InChI

InChI=1S/C12H9ClN4S/c1-7-9(13)3-2-4-10(7)17-11-8(5-16-17)12(18)15-6-14-11/h2-6H,1H3,(H,14,15,18)

InChI Key

KFPNWENMYFDJSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C3=C(C=N2)C(=S)N=CN3

Origin of Product

United States

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